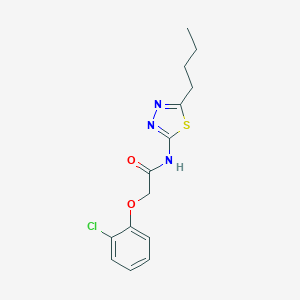
N-(5-butyl-1,3,4-thiadiazol-2-yl)-2-(2-chlorophenoxy)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(5-butyl-1,3,4-thiadiazol-2-yl)-2-(2-chlorophenoxy)acetamide, also known as BTCA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medical research. BTCA is a synthetic compound that belongs to the class of thiadiazole derivatives and has been shown to possess a wide range of biochemical and physiological effects.
Mécanisme D'action
The exact mechanism of action of N-(5-butyl-1,3,4-thiadiazol-2-yl)-2-(2-chlorophenoxy)acetamide is not fully understood, but it is believed to act through multiple pathways. This compound has been shown to inhibit the activity of various enzymes, including acetylcholinesterase and tyrosinase. It also exhibits antioxidant activity and has been shown to scavenge free radicals and protect against oxidative stress.
Biochemical and Physiological Effects
This compound has been shown to possess a wide range of biochemical and physiological effects. It has been shown to inhibit the growth of various microorganisms, including bacteria and fungi. This compound has also been shown to possess antitumor properties and has been investigated for its potential use in cancer treatment. Additionally, this compound has been shown to possess neuroprotective properties and has been investigated for its potential use in the treatment of neurodegenerative diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of N-(5-butyl-1,3,4-thiadiazol-2-yl)-2-(2-chlorophenoxy)acetamide is its wide range of potential applications in various fields, including medical research. It is also relatively easy to synthesize, making it readily available for laboratory experiments. However, one of the limitations of this compound is its limited solubility in water, which can make it challenging to work with in certain experiments.
Orientations Futures
There are several potential future directions for research on N-(5-butyl-1,3,4-thiadiazol-2-yl)-2-(2-chlorophenoxy)acetamide. One area of interest is its potential use as a neuroprotective agent in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Additionally, this compound's antitumor properties make it a promising candidate for cancer treatment. Further research is needed to fully understand the mechanisms of action of this compound and its potential applications in various fields.
Méthodes De Synthèse
The synthesis of N-(5-butyl-1,3,4-thiadiazol-2-yl)-2-(2-chlorophenoxy)acetamide involves the reaction of 2-chlorophenoxyacetic acid with thiosemicarbazide in the presence of phosphorus oxychloride. The resulting product is then reacted with butylamine to yield the final product, this compound.
Applications De Recherche Scientifique
N-(5-butyl-1,3,4-thiadiazol-2-yl)-2-(2-chlorophenoxy)acetamide has been extensively studied for its potential applications in various fields, including medical research. It has been shown to possess antimicrobial, antifungal, and antitumor properties. This compound has also been investigated for its potential use as a neuroprotective agent, as it has been shown to protect neurons against oxidative stress and apoptosis.
Propriétés
Formule moléculaire |
C14H16ClN3O2S |
|---|---|
Poids moléculaire |
325.8 g/mol |
Nom IUPAC |
N-(5-butyl-1,3,4-thiadiazol-2-yl)-2-(2-chlorophenoxy)acetamide |
InChI |
InChI=1S/C14H16ClN3O2S/c1-2-3-8-13-17-18-14(21-13)16-12(19)9-20-11-7-5-4-6-10(11)15/h4-7H,2-3,8-9H2,1H3,(H,16,18,19) |
Clé InChI |
VXGYMJDEIMGJSJ-UHFFFAOYSA-N |
SMILES |
CCCCC1=NN=C(S1)NC(=O)COC2=CC=CC=C2Cl |
SMILES canonique |
CCCCC1=NN=C(S1)NC(=O)COC2=CC=CC=C2Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(2,5-dimethylphenyl)-2-(5-(4-ethoxyphenyl)-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B284486.png)
![Isopropyl 5-methyl-4-oxo-3-[2-oxo-2-(3-toluidino)ethyl]-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylate](/img/structure/B284487.png)
![Propan-2-yl 3-[2-(2,4-dimethylanilino)-2-oxoethyl]-5-methyl-4-oxothieno[2,3-d]pyrimidine-6-carboxylate](/img/structure/B284488.png)
![Isopropyl 5-methyl-4-oxo-3-[2-oxo-2-(4-toluidino)ethyl]-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylate](/img/structure/B284490.png)
![Isopropyl 3-(3-chlorobenzyl)-5-methyl-4-oxo-3,3-d]py rimidine-6-carboxylate](/img/structure/B284491.png)
![2-(5-(3,4-dimethoxyphenyl)-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)-N-phenylacetamide](/img/structure/B284492.png)
![2-(5-(3,4-dimethoxyphenyl)-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)-N-(1-naphthyl)acetamide](/img/structure/B284497.png)
![2-(5-(3,4-dimethoxyphenyl)-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)-N-(4-methoxyphenyl)acetamide](/img/structure/B284500.png)
![5-(3,4-dimethoxyphenyl)-3-(2-fluorobenzyl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B284501.png)
![5-(3,4-dimethoxyphenyl)-3-(3-methylbenzyl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B284505.png)
![5-(3,4-dimethoxyphenyl)-3-(4-methylbenzyl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B284506.png)
![N-(2-chlorophenyl)-2-(5-(3,4-dimethoxyphenyl)-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B284507.png)
![N-(4-chloro-2-methylphenyl)-2-(5-(3,4-dimethoxyphenyl)-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B284508.png)
![2-(5-(3,4-dimethoxyphenyl)-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)-N-(2,4-dimethylphenyl)acetamide](/img/structure/B284509.png)
